Product packaging for Fmoc-3-fluoro-L-phenylalanine(Cat. No.:CAS No. 198560-68-8)

Fmoc-3-fluoro-L-phenylalanine

Cat. No.: B557909
CAS No.: 198560-68-8
M. Wt: 405.4 g/mol
InChI Key: DWSDVARCJDOADL-QFIPXVFZSA-N
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Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard amino acids encoded by the universal genetic code. wiley.comfrontiersin.orgresearchgate.net Their incorporation into peptides and proteins can bestow novel chemical and physical properties, expanding the functional repertoire of these biomolecules. wiley.com The ability to site-specifically introduce ncAAs allows researchers to dissect protein structure-function relationships, engineer proteins with enhanced stability or novel catalytic activities, and create peptide-based drugs with improved pharmacokinetic profiles. frontiersin.orgnih.gov Nature itself provides inspiration for the use of ncAAs, as many natural products with potent biological activities, such as cyclosporin (B1163) A, are non-ribosomal peptides containing unique amino acid architectures. nih.gov This has spurred medicinal chemists to explore the vast chemical space of ncAAs to design peptides with enhanced drug-like properties. nih.gov

Role of Fluorine Substitution in Amino Acid and Peptide Design

Among the various modifications available, the substitution of hydrogen with fluorine has emerged as a particularly impactful strategy in amino acid and peptide design. nih.govnih.gov Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of the resulting peptides and proteins. nih.gov

Influence on Physicochemical and Biological Properties

The introduction of fluorine can significantly alter the physicochemical and biological properties of amino acids and peptides. nih.govacs.org Fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics. nih.govmdpi.com It can also modulate hydrophobicity, which in turn affects protein folding, stability, and interactions with biological membranes. nih.govacs.org For instance, the incorporation of fluorinated phenylalanine derivatives has been shown to increase the hydrophobicity and, consequently, the binding affinity of immunogenic peptides to the Major Histocompatibility Complex (MHC). walshmedicalmedia.com Furthermore, the polar nature of the C-F bond can introduce favorable dipolar interactions within protein binding pockets, leading to enhanced affinity. nih.gov

Fluorine as a Conformational Constraint and Probe

Fluorine's stereoelectronic effects can act as a conformational constraint, influencing the local geometry and secondary structure of peptides. nih.govcanterbury.ac.nz For example, the strategic placement of fluorine can control the conformation of β-peptide bonds. canterbury.ac.nz This ability to direct peptide folding is a powerful tool in rational drug design. nih.gov Additionally, the fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgacs.orgrsc.org Due to the near absence of fluorine in biological systems, the ¹⁹F NMR signal provides a clean window to study protein conformation, dynamics, and interactions with other molecules without interference from background signals. acs.org

Overview of Fmoc-Protecting Group Chemistry in Peptide Synthesis

The synthesis of peptides incorporating modified amino acids like 3-fluoro-L-phenylalanine is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). A key component of this methodology is the use of protecting groups to prevent unwanted side reactions during peptide chain elongation.

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. oup.comslideshare.netpowdersystems.com The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.com Each amino acid added has its α-amino group temporarily protected by the Fmoc group. The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). altabioscience.com

Washing: Removal of excess reagents and byproducts by washing the resin.

Coupling: Addition of the next Fmoc-protected amino acid, which is activated to facilitate the formation of a peptide bond with the newly deprotected N-terminal amine.

Washing: Removal of unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed. powdersystems.com

Advantages and Limitations of Fmoc Strategy in Incorporating Modified Residues

The Fmoc strategy offers several advantages for incorporating modified amino acids. altabioscience.comnih.gov The mild basic conditions used for Fmoc deprotection are compatible with a wide range of functional groups and modifications, including those that are sensitive to the harsh acidic conditions of the alternative Boc (tert-butyloxycarbonyl) strategy. altabioscience.comnih.gov This makes Fmoc chemistry particularly suitable for synthesizing peptides with post-translational modifications like phosphorylation and glycosylation. nih.gov The UV absorbance of the cleaved Fmoc group allows for real-time monitoring of the reaction progress. altabioscience.com

However, there are also limitations. The formation of aspartimide side products can be a significant issue when sequences contain aspartic acid. nih.gov Additionally, the coupling of some sterically hindered or electronically deactivated modified amino acids can be sluggish, requiring optimized coupling conditions or specialized reagents. sigmaaldrich.com For instance, the lack of phosphate (B84403) protection on some modified amino acids can lead to slow coupling reactions. sigmaaldrich.com

Compound Information

Compound Name
Fmoc-3-fluoro-L-phenylalanine
3-fluoro-L-phenylalanine
Cyclosporin A
Piperidine
Dimethylformamide
tert-butyloxycarbonyl
Aspartic acid
Phosphorylation
Glycosylation

Interactive Data Table: Properties of this compound

PropertyValue
Synonyms Fmoc-Phe(3-F)-OH, N-Fmoc-3-fluoro-L-phenylalanine
CAS Number 198560-68-8
Molecular Formula C₂₄H₂₀FNO₄
Molecular Weight 405.42 g/mol
Appearance Solid
Functional Group Fmoc
Application Peptide synthesis
Storage Temperature 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20FNO4 B557909 Fmoc-3-fluoro-L-phenylalanine CAS No. 198560-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDVARCJDOADL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370320
Record name Fmoc-3-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-68-8
Record name Fmoc-3-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-L-phenylalanine, N-FMOC protected
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Synthesis Methodologies of Fmoc 3 Fluoro L Phenylalanine and Its Derivatives

Stereoselective Synthesis Approaches

Achieving the correct stereoconfiguration at the α-carbon is paramount. This is typically accomplished through asymmetric synthesis strategies that utilize chiral auxiliaries or enantioselective reactions to guide the formation of the L-amino acid.

The core of the synthesis lies in the stereoselective formation of the 3-fluoro-L-phenylalanine backbone. This is often achieved by alkylating a chiral glycine (B1666218) enolate equivalent with a suitable 3-fluorobenzyl halide.

The Schöllkopf bis-lactim ether method is a classic and versatile approach for the asymmetric synthesis of α-amino acids. sigmaaldrich.com This strategy relies on the high diastereoselectivity of the alkylation of a chiral bis-lactim ether, typically derived from D-valine and glycine. tandfonline.com

A notable application of this method was demonstrated in the synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog. sigmaaldrich.comtandfonline.comchemimpex.com In this process, the bis-lactim ether derived from D-valine was deprotonated with n-BuLi at -78°C to form a nucleophilic enolate. This enolate was then alkylated with a 3-azide-4-fluorobenzyl halide. tandfonline.com Researchers found that for unreactive benzyl (B1604629) halides, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), was crucial to drive the reaction to completion and achieve a high yield of the desired diastereomer. tandfonline.com

Following the key alkylation step, the resulting product was hydrolyzed under acidic conditions (e.g., 2N aqueous HCl) to cleave the chiral auxiliary and reveal the methyl ester of the newly formed amino acid. tandfonline.com Subsequent steps involve hydrolysis of the ester and protection of the amino group.

Table 1: Optimized Conditions for Schöllkopf Alkylation with a Substituted Benzyl Iodide Data sourced from Adachi et al., 2015. tandfonline.com

Reactant Base Additive Yield of Alkylated Product Diastereomeric Excess
3-azide-4-fluorobenzyl iodide n-BuLi (1.25 equiv) BF₃·OEt₂ (1.88 equiv) 82% >95% (single diastereomer observed)

Besides the Schöllkopf reagent, other chiral auxiliaries have been successfully employed to synthesize fluorinated phenylalanine precursors.

Imidazolidinone Auxiliaries: Stereoselective benzylation of (S)-imidazolidinone auxiliaries, such as (S)-Boc-BMI, with fluorinated benzyl bromides provides an effective route to the amino acid precursors. Acidic hydrolysis subsequently removes the auxiliary to yield the desired product. nih.gov

Evans-type Oxazolidinone Auxiliaries: Chiral oxazolidinones can be acylated and then subjected to stereoselective benzylic fluorination using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) to produce β-fluoro α-amino acid precursors. nih.gov

Chiral Ni(II) Complexes: Chiral nickel(II) complexes of glycine Schiff bases serve as powerful tools for the asymmetric synthesis of non-canonical amino acids. sigmaaldrich.com Alkylation of these complexes with fluorinated benzyl halides proceeds with high enantioselectivity. The desired amino acid is then obtained by hydrolyzing the complex. This method was used to produce Fmoc-bis(trifluoromethyl)phenylalanine with an enantiomeric excess greater than 99%. sigmaaldrich.com

Phase-Transfer Catalysis: Asymmetric alkylation using chiral phase-transfer catalysts (cPTC) is another powerful technique, particularly in radiochemistry for synthesizing isotopically labeled amino acids like 6-[¹⁸F]fluoro-L-DOPA. sigmaaldrich.com This strategy involves the alkylation of a prochiral glycine Schiff base with a benzyl halide under basic conditions in the presence of a chiral catalyst. sigmaaldrich.com

An alternative to alkylation with a pre-fluorinated benzyl group is the direct, enantioselective fluorination of a phenylalanine precursor.

One reported method involves starting with a chiral precursor like (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol. nih.gov The synthesis proceeds by protecting the amine and primary hydroxyl groups, followed by fluorination of the secondary hydroxyl group using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection and oxidation steps yield (3R)-3-fluoro-ʟ-phenylalanine. nih.gov

Direct electrophilic fluorination of an L-phenylalanine derivative is another route. For instance, direct radiofluorination of L-phenylalanine with reagents like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) can produce a mixture of ortho, meta, and para isomers, with the meta-isomer, 3-[¹⁸F]fluoro-L-phenylalanine, being one of the products. nih.gov

The final step in the synthesis is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov

Typically, after the chiral auxiliary has been removed and any ester groups have been saponified (hydrolyzed under basic conditions), the free amino acid is dissolved in a suitable solvent mixture, often dioxane/water or acetonitrile/water. tandfonline.comvulcanchem.comwiley.com The pH is adjusted to be alkaline with a base like sodium bicarbonate or borate (B1201080) buffer. vulcanchem.comwiley.com An Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is then added to the solution. tandfonline.com The reaction proceeds to form the stable carbamate (B1207046) linkage of the Fmoc group to the amino acid's nitrogen atom, yielding the final product, Fmoc-3-fluoro-L-phenylalanine. tandfonline.comcymitquimica.com

Schöllkopf Alkylation Methodology

Enantioselective Fluorination Techniques

Chemical Transformations and Derivatizations of this compound

The primary chemical transformation for this compound is its use as a specialized building block in solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemimpex.com The Fmoc group provides temporary protection for the amino group, which is stable to the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to allow for peptide chain elongation.

The incorporation of 3-fluoro-L-phenylalanine into peptide sequences is a key derivatization strategy used to modulate the biological and physical properties of the resulting peptides. chemimpex.com For example, this compound has been utilized to synthesize potent cyclic acyldepsipeptide antibacterial agents. peptide.com The fluorine atom can enhance proteolytic resistance, increase membrane permeability, and alter receptor-binding interactions through unique electronic and steric effects. vulcanchem.com

Further derivatization can occur on the phenyl ring itself, although this is less common starting from this compound. More typically, multi-substituted analogs are synthesized from corresponding multi-substituted precursors. Examples of such derivatives include N-Fmoc-3-fluoro-4-methyl-L-phenylalanine and N-Fmoc-3-fluoro-4-chloro-L-phenylalanine, which are also designed for incorporation into peptides to fine-tune their properties. vulcanchem.comiris-biotech.de

Post-Synthetic Modifications on Peptides Containing this compound

While the direct incorporation of fluorinated amino acids is a primary strategy, post-synthetic modification of peptides already containing phenylalanine residues represents an alternative approach. nih.govntu.ac.uk Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phenyl ring of phenylalanine within a peptide sequence. nih.gov For instance, a Pd-catalyzed olefination protocol has been developed that is compatible with common amino acid protecting groups. nih.gov

Research has shown that the regioselectivity of these modifications can be influenced by substituents on the aromatic ring. In the case of 3-fluorophenylalanine, C-H borylation, a precursor to further functionalization, showed poorer regiocontrol compared to other substituted phenylalanines, indicating that the sterically undemanding nature of the fluorine atom affects the reaction's outcome. acs.org These methods offer a way to introduce additional functionalities or to create complex peptide architectures after the initial peptide chain has been assembled. abyntek.com

Synthesis of Analogs with Varied Fluorine Substitution Patterns

The synthesis of fluorinated phenylalanine analogs with different numbers and positions of fluorine atoms on the aromatic ring allows for a fine-tuning of the physicochemical properties of the resulting peptides. numberanalytics.comnih.gov These analogs are typically synthesized and then protected with the Fmoc group for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemimpex.comsigmaaldrich.com

Regioisomeric Fluorinated Phenylalanines (e.g., Fmoc-2-fluoro-L-phenylalanine, Fmoc-4-fluoro-L-phenylalanine)

The synthesis of regioisomers of fluorinated phenylalanine, such as the 2-fluoro and 4-fluoro analogs, provides access to building blocks with distinct electronic and conformational properties. chemimpex.comchemimpex.com Various synthetic routes have been developed to produce these compounds. One common approach involves the Erlenmeyer azalactone synthesis, where a fluorinated benzaldehyde (B42025) is condensed with N-acetylglycine, followed by reductive ring cleavage to yield the desired fluorinated phenylalanine. nih.gov Another method is the Negishi cross-coupling reaction, which couples an aryl halide with an organozinc derivative of a protected alanine. nih.gov

Enzymatic and chemoenzymatic methods are also gaining prominence for the synthesis of fluorinated amino acids due to their high stereoselectivity. uw.edu.placs.orgfigshare.com For instance, phenylalanine ammonia (B1221849) lyase can be used for the reductive amination of fluorinated phenylpyruvic acid precursors. acs.orgfigshare.com Once synthesized, the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to make it suitable for SPPS. chemimpex.comsigmaaldrich.comchemimpex.com

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Fmoc-2-fluoro-L-phenylalanine205526-26-7C24H20FNO4405.42
Fmoc-4-fluoro-L-phenylalanine169243-86-1C24H20FNO4405.42
Multi-fluorinated Phenylalanines (e.g., Fmoc-3,5-difluoro-L-phenylalanine)

The introduction of multiple fluorine atoms, such as in 3,5-difluoro-L-phenylalanine, further modulates the properties of the amino acid. chemimpex.com The synthesis of these multi-fluorinated analogs often involves direct fluorination of the aromatic ring using electrophilic fluorinating agents. Microwave-assisted techniques have also been employed to improve the efficiency of these reactions. Following the synthesis of the core amino acid, the Fmoc protecting group is introduced to yield Fmoc-3,5-difluoro-L-phenylalanine, a valuable building block for creating peptides with enhanced stability and specific binding characteristics. chemimpex.comapolloscientific.co.ukpeptide.com

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Fmoc-3,5-difluoro-L-phenylalanine205526-24-5C24H19F2NO4423.41
Alpha-Methylated Fluorinated Phenylalanines (e.g., Fmoc-α-methyl-L-3-fluorophenylalanine)

Alpha-methylation of amino acids is a known strategy to introduce conformational constraints and increase metabolic stability in peptides. The synthesis of Fmoc-α-methyl-L-3-fluorophenylalanine combines the benefits of both fluorination and α-methylation. netascientific.comchemimpex.com These derivatives are valuable in designing peptides with specific secondary structures and improved pharmacokinetic profiles. netascientific.comchemimpex.com The synthesis of these compounds can be challenging, often requiring multi-step procedures to control the stereochemistry at the α-carbon. smolecule.comchemimpex.com

CompoundSynonymMolecular FormulaMolecular Weight (g/mol)
Fmoc-α-methyl-L-3-fluorophenylalanineFmoc-α-Me-L-Phe(3-F)-OHC25H22FNO4419.45

Introduction of Additional Functional Groups (e.g., azido (B1232118), iodo)

The incorporation of other functional groups, such as azido and iodo moieties, onto the fluorinated phenylalanine scaffold provides chemical handles for further modifications, such as bioconjugation or the introduction of radiolabels. cam.ac.ukchemimpex.com

The synthesis of Fmoc-3-azido-4-fluoro-L-phenylalanine has been achieved through Schöllkopf's bislactim ether method, which allows for asymmetric synthesis. tandfonline.comnih.gov The azido group can serve as a photoaffinity label or participate in click chemistry reactions. tandfonline.comresearchgate.net

Iodinated phenylalanine derivatives, such as Fmoc-3-iodo-L-phenylalanine, are also valuable synthetic intermediates. chemimpex.comcymitquimica.com The iodine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. For example, Negishi cross-coupling of Fmoc-3-iodo-L-alanine with aryl halides is a known method for preparing phenylalanine derivatives. nih.gov This highlights the utility of iodinated analogs as versatile platforms for creating diverse peptide structures. chemimpex.comsigmaaldrich.com

CompoundKey FeatureSynthetic Utility
N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanineAzido and fluoro groupsPhotoaffinity labeling, click chemistry
Fmoc-3-iodo-L-phenylalanineIodo groupCross-coupling reactions, radiolabeling

Applications in Peptide and Protein Science

Rational Design of Fluorinated Peptides

The strategic introduction of Fmoc-3-fluoro-L-phenylalanine into peptide sequences allows for the fine-tuning of their chemical and physical properties. The presence of the fluorine atom can modulate conformation, enhance stability, and influence intermolecular interactions. vulcanchem.comnih.gov

Modulating Peptide Conformation and Stability

Table 1: Influence of Fluorination on Peptide Properties

PropertyEffect of Fluorine SubstitutionScientific Rationale
Conformation Alters local secondary structureIntroduction of steric hindrance and electron-withdrawing effects influences intermolecular interactions. vulcanchem.com
Stability Can enhance metabolic and thermal stabilityThe strong carbon-fluorine bond and altered hydrophobic interactions contribute to a more stable structure. vulcanchem.comnih.gov
Binding Affinity Modulates ligand-receptor interactionsFluorine's electronegativity and small size allow for precise adjustments in binding affinity. vulcanchem.com

Enhancing Resistance to Proteolytic Degradation

A primary challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids is a common strategy to increase resistance to this enzymatic breakdown. royalsocietypublishing.orggoogle.com While fluorination, particularly with bulky residues like hexafluoroleucine, can protect polypeptides from proteolytic enzymes, the effect of incorporating fluorinated aromatic amino acids is more complex. researchgate.net

Research indicates that replacing natural phenylalanine with p-fluorophenylalanine often leads to greater susceptibility to protease digestion, not resistance. researchgate.net However, the introduction of fluorine can be used to control the degradability of pharmaceuticals. researchgate.net The specific position and number of fluorine atoms on the side chain are critical factors. researchgate.net For instance, the use of Fmoc-3,5-difluoro-L-phenylalanine has been noted to enhance the stability of resulting peptides. chemimpex.com Therefore, while not a universal rule, the site-specific incorporation of 3-fluoro-L-phenylalanine can be strategically employed to modulate proteolytic stability. nih.govresearchgate.net

Influence on Peptide Self-Assembly and Hydrogelation

Fmoc-phenylalanine and its derivatives are well-known for their ability to self-assemble into ordered nanostructures, such as fibrils, which can lead to the formation of supramolecular hydrogels. rsc.orgresearchgate.net These hydrogels have significant potential as biomaterials for applications like drug delivery and tissue engineering. rsc.org The process of self-assembly is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc and phenylalanine groups, as well as hydrogen bonding. frontiersin.org

The halogenation of the Fmoc-Phe scaffold has been shown to significantly impact these self-assembly processes. rsc.org Studies on monohalogenated Fmoc-Phe-DAP derivatives (modified with diaminopropane) revealed that substitutions at the ortho, meta, or para positions of the phenyl ring result in notable differences in gelation potential and the morphology of the resulting nanostructures. rsc.org For example, pentafluorination of the side chain in Fmoc-F5-Phe leads to hydrogels with superior viscoelastic properties compared to the non-fluorinated parent molecule. rsc.orgresearchgate.net Both steric and electronic effects introduced by the fluorine atom play a significant role in modulating the self-assembly pathway. mdpi.com

Probing Protein Structure and Dynamics via Fluorine Incorporation

The unique nuclear properties of fluorine make it an exceptional probe for studying biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy in Protein Structural Biology

¹⁹F NMR is a powerful technique for investigating protein structure, dynamics, and interactions. ucla.edunih.gov The fluorine-19 (¹⁹F) nucleus has several advantages for biological NMR: it has a nuclear spin of ½, 100% natural abundance, and is virtually absent from native biological systems. ucla.eduacs.orgscholaris.ca This means that when a fluorinated amino acid like 3-fluoro-L-phenylalanine is incorporated into a protein, the resulting ¹⁹F NMR spectrum is free from background signals, allowing for clear observation of the labeled sites. acs.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, spanning a range of over 400 ppm. ucla.edu This sensitivity allows it to detect subtle conformational changes in a protein that may be induced by ligand binding, protein-protein interactions, or changes in the protein's folding state. ucla.edunih.gov

Table 2: Properties of the ¹⁹F Nucleus for NMR Spectroscopy

PropertyValue/DescriptionAdvantage in Protein Studies
Natural Abundance 100%High sensitivity without the need for isotopic enrichment. ucla.eduacs.org
Spin ½Results in sharp NMR signals and simpler spectra. ucla.edu
Biological Abundance Virtually zeroNo background signals from the biological system. ucla.eduacs.org
Chemical Shift Range >400 ppmHighly sensitive to small changes in the local chemical environment. ucla.edu
Gyromagnetic Ratio High (83% of ¹H)Provides high intrinsic signal-to-noise ratio. ucla.eduscholaris.ca
Investigating Protein Folding and Unfolding

The sensitivity of the ¹⁹F chemical shift makes it an ideal tool for monitoring the processes of protein folding and unfolding. nih.govchemimpex.com By incorporating 3-fluoro-L-phenylalanine at specific sites within a protein, researchers can track the environmental changes at each labeled position as the protein transitions between its folded and unfolded states.

For example, ¹⁹F NMR has been used to study the folding and aggregation of α-synuclein, a protein implicated in Parkinson's disease. ucla.edu In other studies, calmodulin, a calcium-binding protein, was uniformly labeled with 3-fluorophenylalanine. The resulting ¹⁹F NMR spectra allowed for the resolution of signals from individual phenylalanine residues, providing detailed insights into the protein's structure and conformational changes upon calcium binding. scholaris.ca This method allows for the observation of subtle changes, protein-ligand interactions, and even the characterization of different protein environments within living cells (in-cell NMR). nih.govacs.org

Analyzing Protein-Ligand and Protein-Protein Interactions

The introduction of 3-fluoro-L-phenylalanine into peptides and proteins serves as a powerful method for studying molecular recognition events. The fluorine atom can alter the electronic properties of the phenylalanine ring, thereby influencing non-covalent interactions such as cation-π and hydrophobic interactions, which are critical for many biological recognition processes. nih.govnih.gov

Detailed research has demonstrated the utility of this approach. For instance, a study on the binding of α-factor peptide analogs to the G protein-coupled receptor Ste2p in Saccharomyces cerevisiae utilized 3-fluoro-L-phenylalanine to probe a cation-π interaction. nih.gov By systematically replacing a key tyrosine residue with fluorinated phenylalanine analogs, researchers could correlate the binding affinity with the predicted cation-π binding energy. nih.govacs.org The results showed that progressive fluorination of the phenylalanine ring led to a decrease in binding affinity, providing evidence for the role of the aromatic ring in the binding event. nih.gov

Furthermore, 19F NMR spectroscopy is a particularly valuable tool for analyzing these interactions. acs.org The fluorine nucleus has a large chemical shift dispersion and is highly sensitive to its local environment, making it an excellent probe for detecting conformational changes upon ligand binding or protein-protein association. acs.orgbeilstein-journals.org Because fluorine is virtually absent in biological systems, 19F NMR spectra of fluorinated proteins are free from background signals, allowing for the clear observation of the labeled site. acs.org This technique has been used to study conformational changes in proteins like the cyclic AMP receptor protein from Escherichia coli upon binding to its ligand. google.com

Table 1: Research Findings on Protein-Ligand Interactions Using 3-Fluoro-L-phenylalanine

System Studied Methodology Key Finding Reference
α-factor and Ste2p receptor Synthesis of fluorinated peptide analogs, flow cytometry-based binding assay Progressive fluorination of Phe13 decreased binding affinity, supporting a cation-π interaction. nih.gov
Calmodulin (CAM) Biosynthetic incorporation of 3-fluorophenylalanine, 19F NMR spectroscopy Resolved and assigned signals for each of the eight 3-FPhe residues, allowing for the mapping of heat-induced denaturation and identification of a transient intermediate structure. beilstein-journals.org
General protein-ligand interactions 19F NMR spectroscopy Fluorinated aromatic amino acids serve as sensitive probes for conformational changes and surface exposure. acs.org
Conformational Analysis of Fluorinated Peptides and Proteins

The incorporation of 3-fluoro-L-phenylalanine can influence the conformational preferences of peptides and proteins. researchgate.netbiopolymers.org.ua The strong electronegativity of the fluorine atom can alter the electronic distribution of the aromatic ring and introduce new dipole-dipole or other non-covalent interactions that can favor specific secondary structures. nih.gov

Computational and experimental studies have explored these conformational effects. For example, molecular dynamics simulations have been used to investigate the structural preferences of tripeptides containing 4-fluoro-phenylalanine, revealing complex conformational landscapes influenced by the fluorinated residue. researchgate.net While this study focused on the 4-fluoro isomer, the principles of how a fluorine substituent can impact peptide conformation are broadly applicable.

Solid-state NMR (SSNMR) spectroscopy is another powerful technique for the detailed conformational analysis of peptides containing fluorinated amino acids in non-crystalline states. mdpi.com By measuring distances and angles between specific atoms, SSNMR can provide high-resolution structural information. While a specific study on a 3-fluorophenylalanine-containing peptide using this exact method was not identified in the search results, the methodology is well-established for other labeled peptides and would be directly applicable. mdpi.com

Studies on dipeptides containing m- and p-fluorophenylalanine have also shown that the position of the fluorine atom can affect the conformational flexibility of the peptide, which in turn influences its interaction with enzymes like thrombin. biopolymers.org.ua

Mutational Studies with Site-Specific Fluorinated Phenylalanine Incorporation

Site-specific incorporation of 3-fluoro-L-phenylalanine allows for precise "mutational" analysis that goes beyond what can be achieved with the 20 canonical amino acids. This "atomic mutagenesis" can probe the role of specific electronic properties of an aromatic side chain in protein function without significantly altering its size. biorxiv.org

For example, incorporating 3-fluoro-L-phenylalanine into the PvuII endonuclease resulted in an enzyme with similar stability to the wild type but with a twofold increase in activity. walshmedicalmedia.com This contrasts with the incorporation of 2-fluoro- and 4-fluorophenylalanine, which led to decreased stability and activity. walshmedicalmedia.com This highlights the subtle but significant effects that the position of the fluorine atom can have on enzyme function.

The development of engineered aminoacyl-tRNA synthetase/tRNA pairs has enabled the efficient and site-specific incorporation of various fluorinated phenylalanine analogs, including 3-fluorophenylalanine, into proteins in both bacterial and mammalian cells in response to a nonsense codon (e.g., the amber codon UAG). google.combiorxiv.orgrsc.org This technology opens the door to studying the function of a wide range of proteins, including large and complex ones like the Cystic Fibrosis Transmembrane Conductance Regulator (hCFTR) and the cardiac sodium channel (hNaV1.5), where specific aromatic interactions are thought to be crucial for function and disease. biorxiv.org

Table 2: Examples of Mutational Studies with Site-Specific Fluorophenylalanine Incorporation

Protein/System Fluorinated Analog Key Finding Reference
PvuII endonuclease 3-Fluoro-L-phenylalanine Similar stability to wild type with a twofold increase in catalytic activity. walshmedicalmedia.com
Mpp8 chromodomain Pentafluorophenylalanine, 2,3,5,6-tetrafluorophenylalanine, 2,3-difluorophenylalanine Replacement of a key phenylalanine (F59) involved in binding to trimethylated histone H3 significantly impaired the interaction. rsc.org
General proteins in E. coli and HEK cells Various fluorinated phenylalanines Development of efficient tRNA/synthetase pairs for site-specific incorporation, enabling biochemical and structural studies. biorxiv.org

Development of Biochemical Probes and Tools

The unique properties of this compound and its derivatives make them valuable for the construction of specialized biochemical probes and tools. These tools are designed to investigate biological systems, identify protein targets, and characterize complex biological mixtures.

Photoaffinity Labeling with this compound Analogs

Photoaffinity labeling is a powerful technique to identify and map the binding sites of small molecules, peptides, or other ligands within a biological system. researchgate.netescholarship.org This method involves a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules, thus "labeling" the interacting partners. escholarship.org

Analogs of this compound can be designed to incorporate a photoreactive moiety, such as an azide (B81097) group. For example, the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved. nih.govtandfonline.com In this molecule, the phenyl azide group serves as the photophore. tandfonline.com The fluorine atom in the ring can help to stabilize the reactive nitrene intermediate formed upon photolysis and can also serve as a sensitive reporter for mass spectrometry analysis. tandfonline.com Such photoactive amino acids can be incorporated into peptides to probe peptide-protein interactions. nih.gov The general strategy involves synthesizing a peptide containing the photoactive analog, incubating it with the biological target, and then irradiating with UV light to induce cross-linking. researchgate.net

Incorporation into Bioconjugates for Targeted Delivery Systems

Bioconjugation involves linking a peptide or protein to another molecule, such as a drug, imaging agent, or delivery vehicle. The incorporation of fluorinated amino acids like 3-fluoro-L-phenylalanine into peptides can enhance their therapeutic potential by improving properties such as metabolic stability and membrane permeability. chemimpex.comvulcanchem.com Fluorinated peptides often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. vulcanchem.com

The Fmoc protecting group on this compound is crucial for its use in solid-phase peptide synthesis, which is the standard method for creating the peptide component of a bioconjugate. chemimpex.comchemimpex.com Once the fluorinated peptide is synthesized, it can be conjugated to other molecules to create targeted delivery systems. chemimpex.comchemimpex.com For example, a peptide that specifically binds to a cancer cell receptor could be conjugated to a cytotoxic drug. The enhanced stability provided by the fluorinated amino acid could improve the efficacy of such a targeted drug delivery system. chemimpex.comchemimpex.com

Use in Analytical Chemistry for Peptide Characterization

This compound and the resulting fluorinated peptides are also useful in analytical chemistry. chemimpex.com The presence of the fluorine atom provides a unique spectroscopic handle for detection and characterization. As previously mentioned, 19F NMR is a powerful tool for studying the structure and dynamics of fluorinated peptides and proteins. beilstein-journals.orgacs.org

In mass spectrometry, the fluorine atom can be beneficial for the characterization of peptides. chemimpex.com Furthermore, the altered chromatographic properties of fluorinated peptides can be exploited for their separation and purification by high-performance liquid chromatography (HPLC). The increased hydrophobicity imparted by fluorine can change the retention time of a peptide, aiding in its identification within complex mixtures. walshmedicalmedia.com Therefore, this compound can be used as a standard in various analytical techniques to aid in the characterization and quantification of peptides. chemimpex.com

Medicinal Chemistry and Therapeutic Applications

Design and Synthesis of Fluorinated Peptide Therapeutics

The incorporation of fluorinated non-canonical amino acids like 3-fluoro-L-phenylalanine into peptide sequences is a key strategy in modern drug design. nih.govrsc.org Fmoc-3-fluoro-L-phenylalanine, with its fluorenylmethyloxycarbonyl (Fmoc) protecting group, is perfectly suited for automated solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemimpex.com This method allows for the precise, site-specific insertion of the fluorinated residue into a growing peptide chain. vulcanchem.com The presence of fluorine, the most electronegative element, at the meta-position of the phenylalanine side chain can alter electronic properties, hydrophobicity, and conformational preferences of the resulting peptide without significantly increasing steric bulk. nih.govwiley.com These modifications are exploited to fine-tune the therapeutic profile of peptide drug candidates.

A major challenge in peptide therapeutics is their typically poor pharmacokinetic profile, characterized by low metabolic stability and rapid clearance. researchgate.net The strategic incorporation of 3-fluoro-L-phenylalanine can significantly address these limitations. Fluorination is known to enhance the metabolic stability of peptides by increasing their resistance to proteolytic degradation. nih.govvulcanchem.com The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage, leading to a longer half-life in serum. For instance, some fluorinated peptides exhibit a 3- to 5-fold increase in their serum half-lives compared to their non-fluorinated counterparts. vulcanchem.com

Furthermore, the introduction of fluorine can improve a peptide's bioavailability. nih.govrsc.org Fluorination can enhance lipophilicity, which may facilitate the peptide's ability to cross cellular membranes and physiological barriers. rsc.orgvulcanchem.commdpi.com This improved absorption and distribution can lead to greater efficacy at the target site. mdpi.com

Table 1: Effects of Fluorination on Peptide Pharmacokinetics

Pharmacokinetic Parameter Effect of 3-Fluoro-L-phenylalanine Incorporation Scientific Rationale Citations
Metabolic Stability Increased The strong C-F bond sterically and electronically shields peptide bonds from proteolytic enzymes. nih.govvulcanchem.comacs.org
Bioavailability Potentially Increased Fluorine can modulate lipophilicity, potentially enhancing membrane permeability and absorption. nih.govrsc.orgmdpi.com
Half-Life Extended Reduced susceptibility to enzymatic degradation leads to slower clearance from circulation. vulcanchem.com

| Distribution | Modified | Changes in hydrophobicity can alter how the peptide partitions between aqueous and lipid environments, affecting its distribution to tissues. | mdpi.com |

The introduction of a fluorine atom at the meta-position of phenylalanine can subtly alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for receptor binding, such as cation-π interactions. nih.govacs.org This allows for the fine-tuning of a peptide's binding affinity and selectivity for its target receptor.

A study on the binding of α-factor peptide analogues to the G protein-coupled receptor (GPCR) Ste2p in yeast provides a clear example. nih.govacs.org By replacing the native phenylalanine with 3-fluoro-L-phenylalanine and other fluorinated variants, researchers could systematically probe the interaction between the peptide ligand and the receptor. The results indicated that fluorination of the aromatic ring directly impacts binding affinity. Specifically, the electron-withdrawing nature of fluorine can weaken cation-π interactions, which are crucial for the binding of certain ligands to their receptors. nih.gov This principle allows medicinal chemists to modulate a peptide's activity, potentially increasing selectivity for a specific receptor subtype or adjusting its agonist/antagonist profile. nih.gov

Table 2: Binding Affinity of Fluorinated α-Factor Analogues to Ste2p Receptor

Peptide Analogue Modification Dissociation Constant (Kd) Citation
[Lys⁷(NBD),Phe¹³]α-factor Wild-type Phenylalanine 1.5x Kd of labeled analogue acs.org
[Lys⁷(NBD),Phe¹³(3-F)]α-factor 3-Fluoro-L-phenylalanine Not specified, but used in binding analysis nih.govacs.org
[Lys⁷(NBD),Phe¹³(4-F)]α-factor 4-Fluoro-L-phenylalanine Not specified, but used in binding analysis nih.govacs.org

Note: The study used a competition binding assay to assess the relative affinities, demonstrating that fluorination systematically alters the binding interaction.

Impact on Pharmacokinetic Properties and Bioavailability

Fluorinated Peptides as Enzyme Substrates and Inhibitors

Peptides containing 3-fluoro-L-phenylalanine can serve as valuable tools for studying enzyme-substrate interactions and as potential enzyme inhibitors. nih.gov The fluorine atom acts as a sensitive probe, providing insight into the steric and electronic requirements of an enzyme's active site without causing major structural disruptions. nih.gov In some cases, the altered electronic properties of the fluorinated residue can turn a substrate into a potent inhibitor. nih.gov The fluorinated analogue can bind to the enzyme's active site but may be processed differently or not at all, effectively blocking the enzyme's function.

Incorporating 3-fluoro-L-phenylalanine into peptide substrates is a powerful method for elucidating enzyme mechanisms. wiley.com The impact of the single fluorine atom on the rate of enzymatic reaction can provide detailed information about the transition state of the reaction and the nature of the binding interactions within the active site. medchemexpress.com For example, fluorinated derivatives of phenylalanine have been used as substrates for tyrosine hydroxylase and as allosteric inhibitors of 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase to probe their regulatory mechanisms. nih.govmedchemexpress.com Observing how an enzyme processes or is inhibited by a fluorinated analogue helps define the substrate specificity and the catalytic mechanism. wiley.comnih.gov

Anti-Infective Peptide Research

The rise of antimicrobial resistance has spurred intense research into new anti-infective agents, with antimicrobial peptides (AMPs) emerging as a promising class of therapeutics. rsc.orgnih.govwikipedia.org AMPs are typically short, cationic, and amphipathic peptides that exert their microbicidal effects primarily by disrupting the integrity of microbial cell membranes. wikipedia.orggoogle.com

Studies have shown that substituting phenylalanine with a fluorinated analogue can significantly alter an AMP's spectrum of activity. For example, o-fluorine substitution in the peptide temporin L maintained its activity against E. coli but resulted in a loss of activity against S. aureus and P. aeruginosa, demonstrating that fluorination can be used to tune the selectivity of AMPs. nih.gov Furthermore, incorporating fluorinated amino acids can improve proteolytic stability, a key advantage for developing viable peptide-based drugs. acs.orgnih.gov This approach offers a way to design novel AMPs with enhanced potency and a reduced likelihood of inducing resistance. acs.org

Table 3: Impact of Fluorophenylalanine on Antimicrobial Peptide Properties

Peptide Fluorinated Residue Effect on Activity/Properties Citation
Temporin L o-fluoro-phenylalanine Maintained activity against E. coli; lost activity against S. aureus and P. aeruginosa. nih.gov
Jelleine-I Halogenated Phenylalanine Increased in vitro antibacterial and anti-biofilm activity; 10-100x increase in proteolytic stability. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
3-fluoro-L-phenylalanine
Phenylalanine
Tyrosine
Tryptophan
[Lys⁷(NBD),Phe¹³]α-factor
[Lys⁷(NBD),Phe¹³(3-F)]α-factor
[Lys⁷(NBD),Phe¹³(4-F)]α-factor
Temporin L
Jelleine-I
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride)
3-deoxy-d-arabino-heptulosonate 7-phosphate

Antimicrobial Peptides (AMPs) with Fluorinated Residues

Structure-Activity Relationship Studies in AMPs

The strategic substitution of amino acids in antimicrobial peptides (AMPs) with this compound is a key method for conducting structure-activity relationship (SAR) studies. The introduction of the fluorine atom modifies the hydrophobicity and electronic properties of the peptide without causing significant steric hindrance. nih.gov This allows researchers to fine-tune the peptide's amphiphilicity, a critical factor for antimicrobial efficacy.

In one study, various fluorinated phenylalanine derivatives were incorporated into the antimicrobial peptide sC18 to investigate how these changes affected its structure and function. The fluorination was shown to influence the peptide's cleavage products and degradation speed, suggesting that the strategic placement of fluorinated amino acids can sterically hinder proteolytic enzyme binding. semanticscholar.org Another study on the AMP Temporin L demonstrated that substituting phenylalanine residues with ortho-fluorophenylalanine maintained activity against E. coli but resulted in a loss of activity against S. aureus and P. aeruginosa, highlighting the role of fluorine placement in determining bacterial specificity. researchgate.net

Research has shown that the properties of AMPs are highly dependent on the location and number of fluorinated residues. mdpi.com For example, studies on peptides containing fluorinated phenylalanines have revealed that such modifications can enhance proteolytic stability and modulate antimicrobial potency. nih.govsemanticscholar.org The ability to systematically replace standard amino acids with this compound enables a detailed exploration of how specific structural changes translate into functional differences, guiding the design of more potent and stable AMPs. semanticscholar.org

Impact on Antimicrobial Efficacy and Specificity

The incorporation of 3-fluoro-L-phenylalanine into AMPs has a demonstrable impact on their effectiveness and selectivity against various bacterial strains. The unique properties of fluorine can enhance the peptide's ability to interact with and disrupt bacterial membranes, which is a primary mechanism of action for many AMPs. researchgate.net

Studies have shown that Fmoc-protected amino acids, including derivatives of phenylalanine, can exhibit antibacterial properties on their own, often linked to their surfactant-like behavior that disrupts the bacterial cell membrane. nih.govrsc.org For instance, Fmoc-phenylalanine has been reported to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), both in solution and when formulated as a hydrogel. nih.govrsc.org At lower concentrations, it can penetrate cells and interfere with glutathione (B108866) levels, while at higher concentrations, it induces oxidative and osmotic stress, leading to membrane permeabilization and cell death. rsc.org

When incorporated into larger peptide structures, the effects can be more nuanced. The introduction of fluorinated amino acids into the peptide sC18 led to the development of new candidates with strong antibacterial activities. semanticscholar.org The modification can shift a peptide's primary function; for example, a cell-penetrating peptide can be converted into an antimicrobial one by increasing its hydrophobicity through fluorination, which also enhances its selectivity for bacterial cells over host cells. semanticscholar.org

The table below summarizes the minimum inhibitory concentration (MIC) values for sC18 peptide analogs where phenylalanine was substituted with fluorinated versions, demonstrating the impact on antimicrobial efficacy.

PeptideAmino Acid at PositionMIC (µM) vs. E. coli
3g 3,4,5-trifluoro-L-phenylalanine~9
4b 4-fluoro-L-phenylalanine~19
4e 3-fluoro-L-phenylalanine~11
Data sourced from a study on multistep optimization of a cell-penetrating peptide. semanticscholar.org

Applications in Neuroscience Research

The use of modified amino acids like this compound is also extending into neuroscience, where it aids in the study of neuropeptides and their roles in complex neurological functions. chemimpex.com The introduction of fluorine can help to stabilize peptides against enzymatic degradation in the brain and can serve as a probe for studying peptide-receptor interactions. nih.gov

Studies on Neuropeptides and Neurological Functions

This compound is utilized in SAR studies of neuropeptides to understand how specific residues contribute to their biological activity. By replacing native phenylalanine residues, researchers can probe the structural requirements for receptor binding and activation.

A notable example is the study of 26RFa, a neuropeptide that activates the G protein-coupled receptor QRFPR, which is involved in regulating feeding behavior and glucose homeostasis. mdpi.com In a study of the C-terminal heptapeptide (B1575542) of 26RFa (26RFa(20–26)), the three phenylalanine residues (at positions 22, 24, and 26) were systematically replaced with other amino acids, including modified versions, to determine their importance for receptor activation. mdpi.com The study found that the Phenylalanine residues at positions 24 and 26 were critical for activating the QRFPR receptor. mdpi.com While this specific study did not use 3-fluoro-L-phenylalanine, it exemplifies the methodology where this compound would be a valuable tool for providing deeper insights into the subtle electronic and hydrophobic interactions governing the peptide's function. Such modifications are crucial for designing potent and selective agonists or antagonists for receptors like QRFPR, which have therapeutic potential in metabolic or neurological disorders. mdpi.com

Imaging Agents and Diagnostics

Beyond therapeutic applications, fluorinated compounds are valuable in the development of imaging agents and diagnostic tools. The unique NMR properties of the fluorine-19 (¹⁹F) isotope make it an excellent probe for non-invasive imaging and biochemical assays.

Non-Radioactive Fluorine-Containing Probes

This compound can be incorporated into peptides to serve as non-radioactive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is virtually absent in biological systems, a ¹⁹F NMR signal is highly specific to the labeled molecule, providing a clear window into its environment without background noise.

Incorporating a fluorinated amino acid like 3-fluoro-L-phenylalanine into a protein or peptide allows researchers to monitor structural changes, protein folding, and interactions with other molecules. nih.gov Although detailed studies specifically using this compound as an NMR probe are emerging, the principle is well-established with other fluorinated amino acids. nih.govmdpi.com For instance, research has shown that monofluorinating aromatic residues within a protein does not always lead to significant stabilization but provides a sensitive reporter for conformational changes. mdpi.com This makes this compound a promising tool for developing advanced, non-radioactive diagnostic probes to study biological processes in detail.

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies for Site-Specific Fluorine Incorporation

Modern approaches include the use of advanced fluorinating agents and sophisticated catalytic systems. mdpi.comnumberanalytics.com Electrophilic fluorinating agents like Selectfluor® and nucleophilic reagents such as diethylaminosulfur trifluoride (DAST) are being used to introduce fluorine at later stages of a synthesis, offering flexibility. mdpi.comnumberanalytics.com Furthermore, metal-catalyzed cross-coupling reactions, such as the Negishi coupling, provide powerful and modular routes to complex fluorinated aromatic amino acids from readily available halogenated precursors. nih.gov Biochemical methods, utilizing mutant enzymes, are also emerging as a green and highly selective alternative for synthesizing fluorinated building blocks. mdpi.com These evolving methodologies are crucial for expanding the toolkit available to peptide chemists, making complex fluorinated peptides more accessible for research and development. nih.gov

MethodDescriptionKey FeaturesRelevant Compounds/Reagents
Electrophilic Fluorination Introduction of a fluorine atom using an electrophilic fluorine source. Often used on electron-rich aromatic rings or enolates.Can be performed on complex molecules; regioselectivity can be a challenge.Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI)
Nucleophilic Fluorination Displacement of a leaving group (e.g., a hydroxyl group) with a nucleophilic fluoride (B91410) source.Often requires harsh conditions; can be accompanied by side reactions.Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, XtalFluor-E
Metal-Catalyzed Cross-Coupling Formation of carbon-carbon bonds between a fluorinated building block and an amino acid precursor using a metal catalyst (e.g., palladium).Highly modular and efficient for creating diverse aromatic fluorinated amino acids.Palladium catalysts, iodo-serine derivatives, bromoaromatic coupling partners
Biochemical Synthesis Use of engineered enzymes (e.g., tryptophan synthase mutants) to catalyze the formation of fluorinated amino acids from fluorinated precursors.High stereoselectivity and environmentally friendly conditions.Engineered TrpB enzyme, 5-fluoroindole

Integration with Unnatural Amino Acid Mutagenesis Technologies

The site-specific incorporation of unnatural amino acids (UAAs) into proteins within living cells is a revolutionary technology for protein engineering. muni.czfsu.edu This approach allows researchers to install a single Fmoc-3-fluoro-L-phenylalanine residue at any desired position in a protein's sequence. The core of this technology is the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. mdpi.com This pair functions independently of the host cell's own machinery and is engineered to uniquely recognize the unnatural amino acid (in this case, 3-fluoro-L-phenylalanine) and incorporate it in response to a specific, otherwise unused, codon, such as the amber stop codon (TAG). muni.czmdpi.com

Technology ComponentFunctionSignificance for 3-fluoro-L-phenylalanine
Unnatural Amino Acid (UAA) The amino acid to be incorporated.3-fluoro-L-phenylalanine provides a biophysical probe and can modulate protein properties.
Orthogonal aaRS/tRNA Pair An engineered enzyme and its corresponding RNA molecule that uniquely charge the tRNA with the UAA.Ensures that only 3-fluoro-L-phenylalanine is incorporated at the target site. mdpi.com
Nonsense (e.g., Amber) Codon A three-letter genetic code (e.g., TAG) inserted into the gene of interest at the desired location for UAA incorporation.Directs the ribosome to insert the UAA carried by the orthogonal tRNA. mdpi.com
Auxotrophic Expression Host A host organism (e.g., E. coli) that cannot synthesize a particular natural amino acid.Used in some methods to facilitate the uptake and incorporation of the UAA. muni.cz

Computational Chemistry and Molecular Dynamics Simulations of Fluorinated Peptides

Computational methods are indispensable for understanding and predicting the effects of fluorination on peptide and protein behavior. acs.orgnih.gov The subtle yet powerful influence of the fluorine atom—stemming from its high electronegativity and size—can be difficult to rationalize through experiments alone. acs.orgmdpi.com Molecular dynamics (MD) simulations allow researchers to model the conformational dynamics, folding, and interactions of fluorinated peptides at an atomic level. nih.govnih.gov

A significant area of research is the development of highly accurate force fields specifically parameterized for fluorinated amino acids. mpg.deacs.org These force fields are essential for reliable simulations and enable the prediction of how 3-fluoro-L-phenylalanine affects properties like thermal stability, proteolytic resistance, and binding affinity. mpg.de Simulations have been used to study how fluorination alters hydrogen bonding networks with water, the packing within a protein's hydrophobic core, and the conformational preferences of peptide backbones. nih.govrsc.orgrsc.org This predictive power accelerates the rational design of fluorinated peptides and proteins for therapeutic and materials science applications, minimizing trial-and-error in the laboratory. nih.govsemanticscholar.org

Computational ApproachApplication for Fluorinated PeptidesKey Insights
Force Field Development Creating accurate parameters (e.g., atomic charges, bond/angle terms) for fluorinated residues like 3-fluoro-L-phenylalanine. mpg.deacs.orgEnables reliable and predictive MD simulations of fluorinated biomolecules.
Molecular Dynamics (MD) Simulations Simulating the movement of atoms over time to study peptide folding, dimerization, and binding to target proteins. nih.govReveals how fluorination impacts structural stability, flexibility, and intermolecular interactions.
Quantum Mechanics (QM/MM) Using quantum mechanics for the fluorinated residue and molecular mechanics for the rest of the system to study electronic effects. nih.govProvides detailed understanding of charge distribution, bond polarity, and non-covalent interactions involving fluorine.
Free Energy Calculations Computing the free energy changes associated with hydration or binding. acs.orgQuantifies the impact of fluorination on hydrophobicity and binding affinity to a target.

Novel Therapeutic Modalities Utilizing this compound

The incorporation of 3-fluoro-L-phenylalanine into peptides is a promising strategy for developing new therapeutic agents with improved pharmacological properties. chemimpex.comwalshmedicalmedia.com Fluorination can significantly enhance the metabolic stability of peptides, making them more resistant to degradation by proteases, which is a major hurdle for peptide-based drugs. walshmedicalmedia.comnih.gov The unique electronic properties of the C-F bond can also lead to stronger binding affinities and honed selectivity for biological targets such as enzymes and receptors. mdpi.comresearchgate.net

Research is actively exploring the use of peptides containing 3-fluoro-L-phenylalanine as potential anticancer agents, antibiotics, and antivirals. walshmedicalmedia.comnumberanalytics.com For example, fluorinated analogues of naturally occurring peptides have shown enhanced cytostatic activity against cancer cell lines. walshmedicalmedia.com In another application, labeling 3-fluoro-L-phenylalanine with the radioisotope fluorine-18 (B77423) (¹⁸F) creates tracers for Positron Emission Tomography (PET) imaging. numberanalytics.comwjgnet.com Since cancer cells often have upregulated amino acid transporters, these ¹⁸F-labeled analogues can be used for the diagnosis and monitoring of tumors. nih.govwjgnet.com

Therapeutic ModalityRole of 3-fluoro-L-phenylalaninePotential Application
Metabolically Stable Peptides Increases resistance to enzymatic degradation by proteases. walshmedicalmedia.comnih.govDevelopment of peptide drugs with longer circulation times and improved bioavailability.
Enhanced Target Binding Modulates electronic and steric properties to improve binding affinity and selectivity for a target protein. mdpi.comresearchgate.netCreation of more potent and specific enzyme inhibitors or receptor modulators.
Anticancer Agents Serves as a building block for peptides designed to be toxic to cancer cells. walshmedicalmedia.comresearchgate.netNovel chemotherapeutics with potentially fewer side effects.
PET Imaging Agents Incorporation of ¹⁸F allows for non-invasive imaging of biological processes. nih.govwjgnet.comCancer diagnosis and tracking treatment response by targeting amino acid metabolism.
Antimicrobial Peptides Enhances the stability and activity of peptides designed to disrupt microbial membranes. mdpi.comNew antibiotics to combat drug-resistant bacteria.

Applications in Biomaterial Science and Nanotechnology

Beyond therapeutics, this compound is an emerging building block for the creation of advanced biomaterials and nanostructures. numberanalytics.com The Fmoc group, combined with the phenyl ring, promotes self-assembly through π-π stacking and hydrogen bonding, leading to the formation of ordered nanostructures like fibers, ribbons, and vesicles. researchgate.net The introduction of fluorine can be used to fine-tune these self-assembly processes. nih.gov

A key application is the development of supramolecular hydrogels. researchgate.netsmolecule.com These materials, formed by the self-assembly of fluorinated peptide derivatives in water, can trap large amounts of solvent to form a gel-like network. Such hydrogels are biocompatible and have potential uses in tissue engineering as scaffolds that mimic the natural extracellular matrix, and in drug delivery systems for the controlled release of therapeutics. researchgate.net Phenylalanine derivatives are also being incorporated into polymers and other materials to create surfaces with unique properties, such as increased hydrophobicity or biocompatibility. numberanalytics.com This research area leverages the principles of molecular self-assembly to design functional materials from the bottom up. nih.gov

Application AreaRole of this compoundExample
Supramolecular Hydrogels Acts as a low-molecular-weight gelator that self-assembles into a nanofibrous network, trapping water. smolecule.comScaffolds for 3D cell culture and tissue engineering; matrices for controlled drug release.
Self-Assembling Nanofibers The Fmoc-peptide conjugate spontaneously forms long, ordered fibers through non-covalent interactions. Building blocks for creating conductive nanomaterials or biosensors.
Surface Modification Used to create surfaces with tailored properties like hydrophobicity and biocompatibility. numberanalytics.comCoatings for medical implants to improve integration and reduce rejection.
Nanotechnology Serves as a programmable building block for constructing complex nanostructures. numberanalytics.comDevelopment of novel nanomaterials and self-assembling peptides for various technological applications. numberanalytics.com

Q & A

Q. Q1. What are the critical considerations for synthesizing Fmoc-3-fluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS)?

Answer: During SPPS, the stability of the Fmoc group under basic conditions (e.g., piperidine treatment) must be verified. Fluorinated aromatic rings can influence coupling efficiency due to electron-withdrawing effects. Optimize coupling reagents (e.g., HATU or DIC/Oxyma) to mitigate steric hindrance from the 3-fluoro substituent. Purification via reverse-phase HPLC with C18 columns is recommended to resolve fluorinated byproducts .

Q. Q2. How does the 3-fluoro substitution affect the physicochemical properties of phenylalanine derivatives?

Answer: The fluorine atom increases hydrophobicity (logP ~2.5–3.0) and may alter peptide secondary structures via electrostatic interactions. For example, fluorine’s electronegativity can stabilize β-sheets or disrupt α-helices in peptide backbones. Confirm conformational changes using circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?

Answer: Discrepancies may arise from impurities (e.g., residual TFA from synthesis) or storage conditions. Perform accelerated stability studies:

  • Test 1: Dissolve the compound in 0.1% TFA/water and monitor degradation via LC-MS at 25°C over 72 hours.
  • Test 2: Compare stability in anhydrous DMF vs. aqueous buffers (pH 4–7). Fluorinated aromatic rings are generally acid-stable, but hydrolytic cleavage of the Fmoc group may occur at pH < 2 .

Q. Q4. What methodologies are recommended for analyzing fluorinated amino acid enantiomeric purity?

Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) with 0.1% TFA. Compare retention times against non-fluorinated analogs. For NMR, 19F^{19}\text{F}-NMR can distinguish enantiomers via splitting patterns in chiral solvents .

Experimental Design for Fluorinated Peptide Applications

Q. Q5. How to design experiments to study the impact of 3-fluoro substitution on peptide-receptor binding kinetics?

Answer:

Synthesize Peptide Libraries: Incorporate this compound at varying positions (e.g., N-terminal vs. core regions).

Surface Plasmon Resonance (SPR): Immobilize the receptor and measure binding affinity (KdK_d) of fluorinated vs. non-fluorinated peptides.

Molecular Dynamics (MD) Simulations: Model fluorine’s van der Waals interactions with hydrophobic receptor pockets.

Validate using isothermal titration calorimetry (ITC) to quantify entropy/enthalpy changes .

Safety and Handling Protocols

Q. Q6. What are the key safety precautions for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation of fine powders (H332/H335 risks) .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Data Contradiction Analysis

Q. Q7. Why do different suppliers report conflicting solubility data for this compound in DMSO?

Answer: Variability may stem from:

  • Crystallinity: Amorphous vs. crystalline forms (check XRD data).
  • Impurities: Residual solvents (e.g., ethyl acetate) alter solubility.
  • Hydration State: Anhydrous vs. monohydrate forms.
    Resolution: Characterize batches via 1H^1\text{H}-NMR and Karl Fischer titration. Pre-dry samples under vacuum before solubility tests .

Troubleshooting Synthesis Issues

Q. Q8. How to address low coupling efficiency of this compound in automated peptide synthesizers?

Answer:

  • Step 1: Extend coupling time to 60–90 minutes.
  • Step 2: Use a double coupling protocol with 3× molar excess of amino acid.
  • Step 3: Add 0.1 M HOAt to activate the carboxylate intermediate.
  • Step 4: Monitor deprotection efficiency via Kaiser test .

Retrosynthesis Analysis

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Fmoc-3-fluoro-L-phenylalanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.